

A Comparative Guide to 5-Methyluridine (m5U): Conservation and Functional Divergence Across Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyluridine

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This guide provides a comprehensive cross-species comparison of the conservation and function of **5-methyluridine (m5U)**, a crucial post-transcriptional RNA modification. By presenting objective data and detailed experimental methodologies, this document serves as a valuable resource for researchers investigating RNA modifications, protein synthesis, and their implications in health and disease.

Introduction to 5-Methyluridine (m5U)

5-Methyluridine (m5U), also known as ribothymidine, is a modified nucleoside found in various RNA molecules across all domains of life.^[1] Its most conserved and well-studied location is at position 54 in the T-loop of transfer RNA (tRNA), denoted as m5U54.^{[1][2][3][4][5][6][7]} This modification is catalyzed by a family of highly conserved enzymes known as tRNA (uracil-5)-methyltransferases. The presence of m5U has been linked to crucial cellular processes, including tRNA stability, translation efficiency, and stress responses.^{[7][8][9]} This guide explores the conservation of m5U and its modifying enzymes, its diverse functions across species, and the experimental approaches used to study this important RNA modification.

Conservation of 5-Methyluridine and its Modifying Enzymes

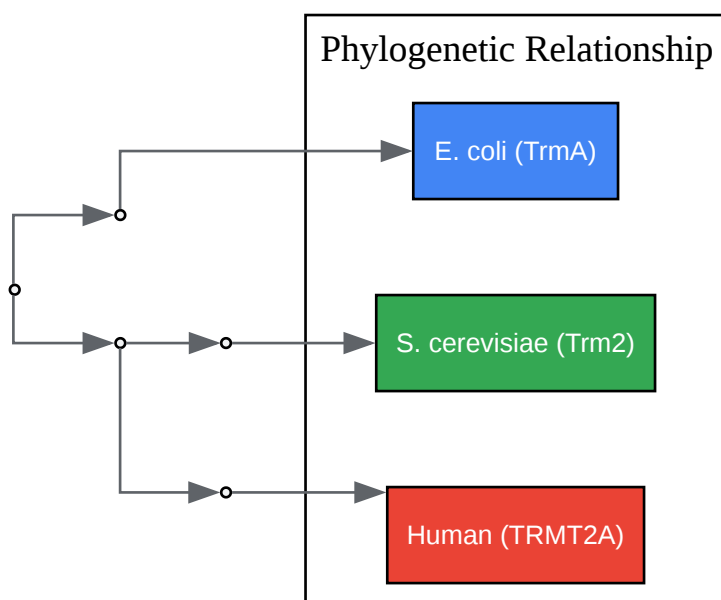
The m5U54 modification in tRNA is a testament to its fundamental biological importance, being almost universally conserved from bacteria to eukaryotes.[4] This conservation points to a strong selective pressure to maintain this modification throughout evolution. The enzymes responsible for m5U formation are orthologous across different species, highlighting a shared evolutionary origin.

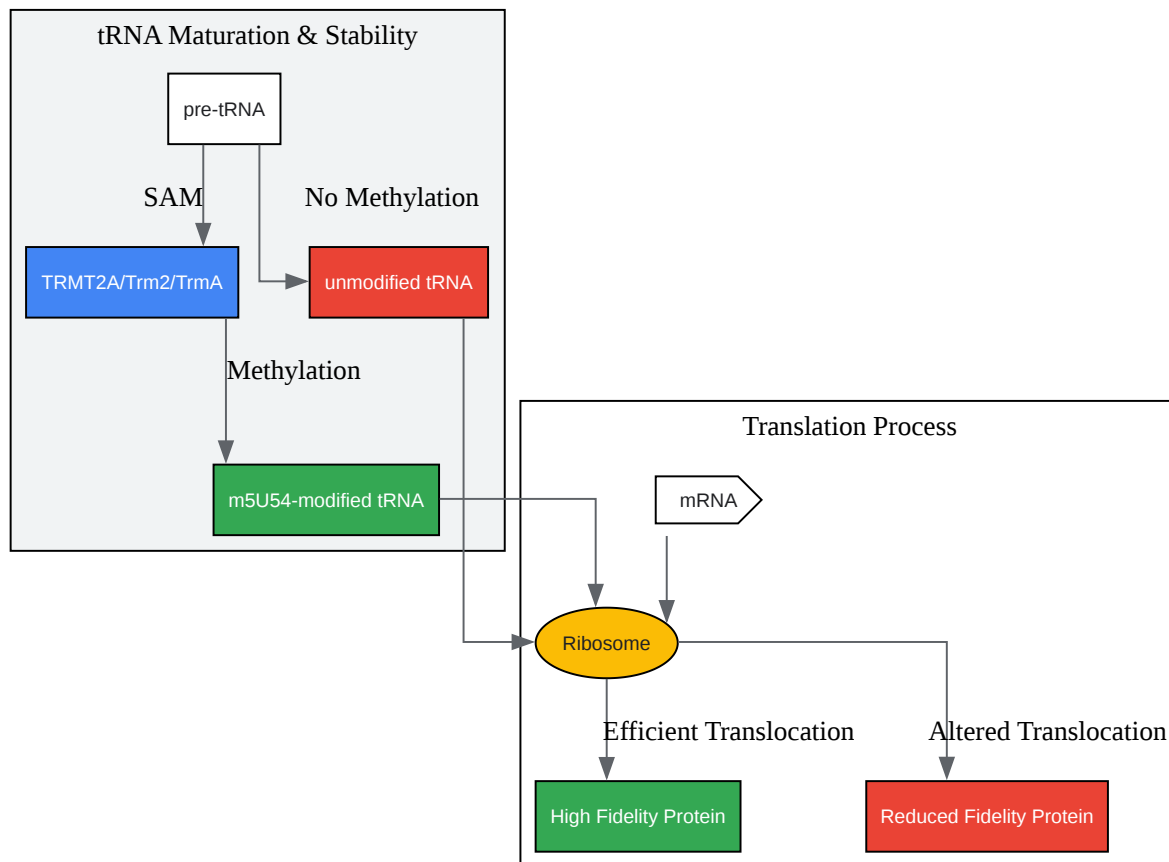
Table 1: Cross-species Comparison of m5U Modifying Enzymes

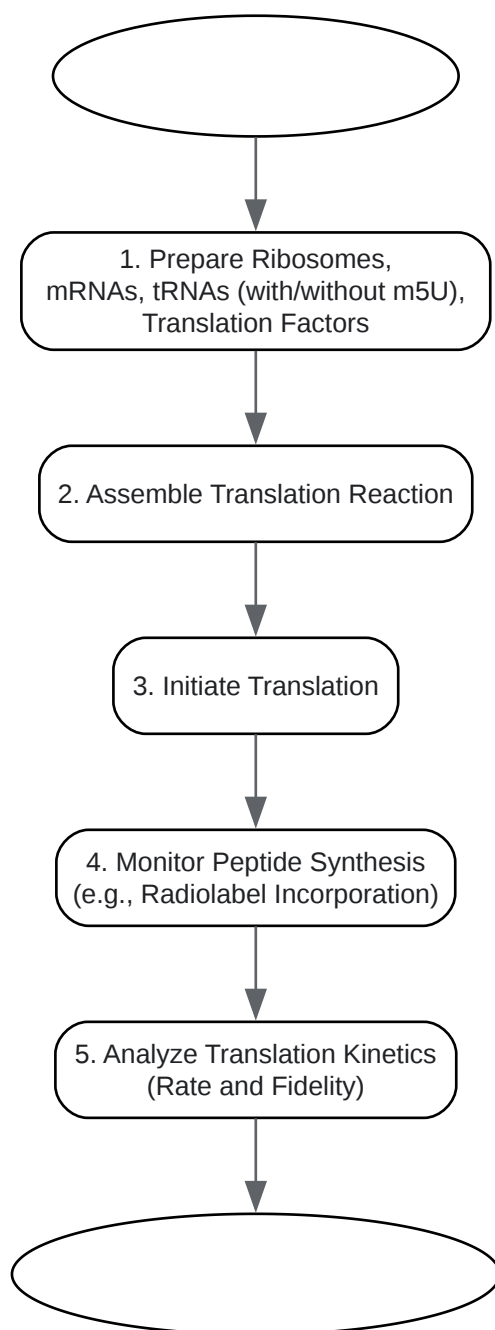
Feature	Escherichia coli (Bacteria)	Saccharomyces cerevisiae (Yeast)	Human (Mammal)
Enzyme	TrmA	Trm2	TRMT2A (cytosolic), TRMT2B (mitochondrial)
Location of Modification	Uridine at position 54 of tRNA (m5U54)	Uridine at position 54 of tRNA (m5U54)	Uridine at position 54 of cytosolic and mitochondrial tRNAs (m5U54)
Enzyme Family	TrmA family of uracil-C5-methyltransferases	Trm2 family of uracil-C5-methyltransferases	TRMT2 homolog A/B
Domain Architecture	Methyltransferase domain	N-terminal RNA recognition motif (RRM) and a C-terminal methyltransferase domain	N-terminal RNA recognition motif (RRM) and a C-terminal methyltransferase domain
Subcellular Localization	Cytoplasm	Nucleus and Cytoplasm	TRMT2A: Nucleus and Cytoplasm; TRMT2B: Mitochondria

A phylogenetic analysis of the m5U-modifying enzymes reveals a clear evolutionary relationship, with the mammalian TRMT2A sharing a common ancestor with the yeast Trm2

and the bacterial TrmA.[2][3] Sequence alignments of the catalytic domains show conserved motifs essential for S-adenosylmethionine (SAM) binding, the methyl donor for the reaction.[3]







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- To cite this document: BenchChem. [A Comparative Guide to 5-Methyluridine (m5U): Conservation and Functional Divergence Across Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664183#cross-species-comparison-of-5-methyluridine-conservation-and-function]

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